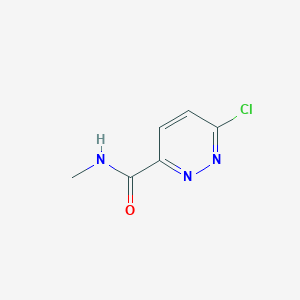

6-chloro-N-methylpyridazine-3-carboxamide

Description

Structure

2D Structure

Propriétés

IUPAC Name |

6-chloro-N-methylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHDRODMZTWYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202135-65-7 | |

| Record name | 6-chloro-N-methylpyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro N Methylpyridazine 3 Carboxamide and Its Analogues

Established Synthetic Routes to the 6-Chloro-N-methylpyridazine-3-carboxamide Core

The primary and most direct synthesis of this compound typically involves a multi-step approach starting from readily available precursors. This strategy hinges on the initial formation of a pyridazine (B1198779) ring, followed by functional group manipulations to introduce the chloro and N-methylcarboxamide moieties.

Multi-Step Synthetic Strategies from Precursors

A common and well-documented route to the 6-chloropyridazine-3-carboxamide (B1590579) core begins with the synthesis of 6-chloropyridazine-3-carboxylic acid. This key intermediate is most frequently prepared through the oxidation of 3-chloro-6-methylpyridazine (B130396). Various oxidizing agents can be employed for this transformation, with potassium dichromate or potassium permanganate (B83412) in the presence of concentrated sulfuric acid being effective. For instance, the reaction of 3-chloro-6-methylpyridazine with potassium dichromate in sulfuric acid at temperatures maintained below 50-65°C yields 6-chloropyridazine-3-carboxylic acid in good yields, typically around 65-69%. nih.govbeilstein-journals.org

Once 6-chloropyridazine-3-carboxylic acid is obtained, the final step is the formation of the N-methylamide. This can be achieved through several standard amide bond formation protocols. A highly effective method involves the conversion of the carboxylic acid to the more reactive acyl chloride, 6-chloropyridazine-3-carbonyl chloride. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine (B109427) to afford this compound.

Alternatively, direct amide coupling between 6-chloropyridazine-3-carboxylic acid and methylamine can be facilitated by a variety of coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can promote this transformation. core.ac.uk Another effective system for coupling electron-deficient amines and carboxylic acids involves the use of methanesulfonyl chloride and N-methylimidazole to activate the carboxylic acid. researchgate.net

A closely related approach involves the initial formation of the methyl ester, methyl 6-chloropyridazine-3-carboxylate, which can then be converted to the desired amide. For example, treatment of methyl 6-chloropyridazine-3-carboxylate with methanolic ammonia (B1221849) can yield 6-chloropyridazine-3-carboxamide, which can subsequently be N-methylated. mdpi.com

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 3-Chloro-6-methylpyridazine | 1. K₂Cr₂O₇, H₂SO₄, <50°C | 6-Chloropyridazine-3-carboxylic acid | 69% | nih.gov |

| 3-Chloro-6-methylpyridazine | 1. KMnO₄, H₂SO₄, 80°C | 6-Chloropyridazine-3-carboxylic acid | 52% | beilstein-journals.org |

| 6-Chloropyridazine-3-carboxylic acid | 1. SOCl₂, reflux; 2. CH₃NH₂ | This compound | - | Inferred from standard procedures |

| 6-Chloropyridazine-3-carboxylic acid | 1. EDC, HOBt, DIPEA, CH₃NH₂ | This compound | - | core.ac.uk |

| Methyl 6-chloropyridazine-3-carboxylate | 1. NH₃, MeOH; 2. Methylating agent | This compound | - | mdpi.com |

Exploration of Alternative Reaction Pathways for Pyridazine Ring Formation

While the oxidation of a pre-formed pyridazine ring is a common strategy, the pyridazine-3-carboxamide (B1582110) core can also be constructed through cyclocondensation reactions. These methods typically involve the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. researchgate.net

For the synthesis of pyridazine-3-carboxamides, a suitable precursor would be a 1,4-dicarbonyl compound bearing a nitrile or ester group that can be later converted to the carboxamide. For example, the cyclocondensation of a 2,4-diketoester with hydrazine can lead to the formation of a pyridazine carboxylate, a direct precursor to the desired carboxamide. beilstein-journals.org

Another approach involves the reaction of arylhydrazonomalononitriles with active methylene (B1212753) compounds. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with compounds like cyanoacetic acid in acetic anhydride (B1165640) can yield pyridazin-3-one derivatives, which can be further functionalized. google.com While not a direct route to the target molecule, these methods highlight the versatility of cyclocondensation reactions in accessing diverse pyridazine cores that could potentially be adapted.

Chlorination and Methylation Strategies on Pyridazine Carboxamides

The introduction of the chlorine atom and the N-methyl group can, in principle, be performed on a pre-existing pyridazine carboxamide scaffold.

Chlorination: The chlorination of pyridazinones to chloropyridazines is a well-established transformation, typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net For instance, a pyridazin-3(2H)-one can be converted to a 3-chloropyridazine (B74176) derivative. If one were to start with a pyridazinone-6-carboxamide, this method could be employed to introduce the chlorine at the 6-position.

Methylation: N-methylation of a pyridazine-3-carboxamide could be a potential final step in the synthesis. While direct N-methylation of 6-chloropyridazine-3-carboxamide is not extensively documented, general methods for N-methylation of amides could be applied. These methods often involve the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. A specific reagent, N,N-dimethylformamide dimethylacetal (DMF-DMA), has been shown to be effective for the N-methylation of 3(2H)-pyridazinones. researchgate.net

Functional Group Interconversions and Derivatization

Once the this compound core is synthesized, it can serve as a versatile platform for further chemical modifications to generate a library of analogues. These modifications can be broadly categorized into amide bond formations with different amines and transformations involving the pyridazine ring itself.

Amide Bond Formation Methodologies for Substituted Pyridazine Carboxamides

The carboxylic acid precursor, 6-chloropyridazine-3-carboxylic acid, is a key intermediate for the synthesis of a wide range of substituted pyridazine carboxamides. Standard amide coupling protocols can be employed to react this carboxylic acid with various primary and secondary amines to introduce diverse substituents on the amide nitrogen.

Commonly used coupling reagents include carbodiimides like DCC and EDC, often used in conjunction with additives such as HOBt or DMAP to suppress side reactions and improve efficiency. core.ac.uk Phosphonium-based reagents like BOP and PyBOP, as well as uronium-based reagents like HATU and HBTU, are also highly effective for amide bond formation, particularly with less reactive amines. researchgate.net

The choice of solvent and base is also critical for the success of these coupling reactions. Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are frequently used. The base, typically a non-nucleophilic amine like triethylamine (B128534) (TEA) or DIPEA, is added to neutralize the acid formed during the reaction.

| Coupling Reagent | Additive/Base | Typical Solvents | Reference |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DIPEA | Acetonitrile | core.ac.uk |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP | DCM | researchgate.net |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF | researchgate.net |

| Methanesulfonyl chloride | N-methylimidazole | - | researchgate.net |

Strategies for Modifying the Pyridazine Ring System

The chlorine atom at the 6-position of the pyridazine ring in this compound is a key handle for further functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride by various nucleophiles. This allows for the introduction of a wide range of substituents at the 6-position. Common nucleophiles include:

Amines: Reaction with primary or secondary amines can introduce new amino substituents. For example, the reaction of 6-chloropyridazine derivatives with various amines in the presence of a base is a common method for generating 6-aminopyridazine analogues. nih.gov

Alkoxides and Thiolates: Treatment with sodium alkoxides or thiolates can lead to the formation of 6-alkoxy or 6-alkylthio pyridazine derivatives, respectively. mdpi.com

Hydrazine: Reaction with hydrazine hydrate (B1144303) can introduce a hydrazinyl group, which can be a precursor for the synthesis of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent also enables participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups by coupling with boronic acids or their esters in the presence of a palladium catalyst and a base. This methodology has been successfully applied to 6-chloropyridazinones. nih.govresearchgate.net

Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of C-N bonds, coupling the chloropyridazine with a wide variety of amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

Sonogashira Coupling: This reaction enables the introduction of alkynyl groups by coupling with terminal alkynes.

Heck Coupling: This allows for the formation of carbon-carbon bonds with alkenes.

These reactions significantly expand the diversity of accessible analogues, allowing for fine-tuning of the molecule's properties for various applications.

Substitution Reactions at the Chloro and Methyl Positions

The reactivity of the this compound scaffold is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the potential for functionalization of the N-methyl group. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities onto the pyridazine ring.

A common transformation involves the displacement of the chloride by amines, leading to the formation of 6-amino-N-methylpyridazine-3-carboxamide derivatives. For instance, the reaction of methyl 6-chloro-3-pyridazinecarboxylate with primary alkylamines has been shown to yield the corresponding 6-alkylamino-3-pyridazinecarboxamides. organic-chemistry.org This reaction typically proceeds by initial amidation of the ester with methanolic ammonia to form 6-chloro-3-pyridazinecarboxamide, which then undergoes nucleophilic substitution with the desired primary amine. organic-chemistry.org

Similarly, alkoxides can displace the chloride to furnish 6-alkoxy-N-methylpyridazine-3-carboxamide analogues. The synthesis of 6-methoxypyridazine-3-carboxylic acid has been achieved by reacting 6-chloropyridazine-3-carboxylic acid with sodium methoxide. google.com This precursor can then be converted to the corresponding N-methylamide.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the functionalization of the C-Cl bond. Reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 6-position of the pyridazine ring. While direct examples on this compound are not extensively documented in readily available literature, the palladium-catalyzed amination of other heteroaryl chlorides is a well-established and versatile method. nih.govresearchgate.netsemanticscholar.orgorganic-chemistry.org

Functionalization of the N-methyl group is less common but can be achieved through various methods known for the modification of N-alkyl amides. These reactions, however, often require harsh conditions and may not be compatible with the pyridazine ring.

Below is a table summarizing representative substitution reactions on the 6-chloropyridazine-3-carboxamide core and its close analogues.

| Reactant/Catalyst | Position of Substitution | Product Type | Reference |

| Primary Alkylamines | 6-Chloro | 6-Alkylamino-N-methylpyridazine-3-carboxamide | organic-chemistry.org |

| Sodium Methoxide | 6-Chloro | 6-Methoxy-N-methylpyridazine-3-carboxamide | google.com |

| Palladium Catalyst / Arylboronic Acid (Suzuki) | 6-Chloro | 6-Aryl-N-methylpyridazine-3-carboxamide | nih.govresearchgate.netsemanticscholar.org |

| Palladium Catalyst / Amine (Buchwald-Hartwig) | 6-Chloro | 6-Amino-N-methylpyridazine-3-carboxamide | nih.govresearchgate.netsemanticscholar.orgorganic-chemistry.org |

Novel Synthetic Methodologies

The development of efficient and scalable synthetic routes to pyridazine carboxamide derivatives is an active area of research, driven by the need for structurally diverse compound libraries for biological screening.

Development of Efficient and Scalable Synthetic Approaches

A key challenge in the synthesis of this compound is the efficient and scalable production of its precursors. One common precursor, 6-chloropyridazine-3-carboxylic acid, can be synthesized from 3-chloro-6-methylpyridazine by oxidation. google.com The subsequent amidation with methylamine can be achieved using standard coupling reagents or by converting the carboxylic acid to the corresponding acyl chloride followed by reaction with methylamine. hud.ac.ukyoutube.com The direct conversion of carboxylic acids to amides is often preferred for its operational simplicity.

The development of one-pot procedures and flow chemistry processes are emerging as key strategies to enhance the efficiency and scalability of pyridazine carboxamide synthesis. These approaches can reduce reaction times, improve yields, and minimize waste.

Regioselective Synthesis of Pyridazine Carboxamide Derivatives

The regioselective functionalization of the pyridazine ring is crucial for controlling the substitution pattern of the final products. The inherent electronic properties of the pyridazine ring, with its two electron-withdrawing nitrogen atoms, direct nucleophilic attack to specific positions.

Recent studies have demonstrated the regioselective metalation of pyridazine scaffolds, allowing for the introduction of substituents at defined positions. For example, the use of specific metalating agents and reaction conditions can direct functionalization to either the C4 or C5 position of the pyridazine ring. uni-muenchen.de This control over regioselectivity is essential for the synthesis of complex pyridazine carboxamide derivatives with precise substitution patterns. Aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have also been shown to provide a highly regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.orgacs.org

Catalyst Development in Pyridazine Carboxamide Synthesis

Catalysis plays a pivotal role in the modern synthesis of pyridazine carboxamides, enabling reactions that would otherwise be difficult or inefficient. Palladium-catalyzed reactions are particularly prominent in this field.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to functionalize the 6-chloro position of the pyridazine ring. The development of new and more active palladium catalysts and ligands continues to expand the scope and efficiency of these transformations. For instance, rhodium-mediated C-H activation has been utilized for the construction of pyridazine analogues. pkusz.edu.cnresearchgate.net Furthermore, palladium-catalyzed C-H arylation has been reported for pyridazine-based fused 1,2,4-triazoles, demonstrating the potential for direct functionalization of C-H bonds in pyridazine systems. nih.gov

Copper Catalysis: Copper-catalyzed reactions are also gaining importance in the synthesis of pyridazine derivatives. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations provide an efficient route to 1,6-dihydropyridazines and pyridazines. organic-chemistry.org

The following table provides an overview of catalyst systems used in the synthesis and functionalization of pyridazine derivatives.

| Catalyst System | Reaction Type | Application in Pyridazine Synthesis | Reference |

| Palladium(II) acetate (B1210297) / Ligands | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Functionalization of chloro- and bromopyridazines | nih.govresearchgate.netsemanticscholar.orgorganic-chemistry.org |

| Rhodium Complexes | C-H Activation / Annulation | Construction of fused pyridazine analogues | pkusz.edu.cnresearchgate.net |

| Copper(II) salts | Aerobic Cyclization | Synthesis of dihydropyridazines and pyridazines | organic-chemistry.org |

Advanced Structural Elucidation and Conformational Analysis of 6 Chloro N Methylpyridazine 3 Carboxamide

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods are fundamental to elucidating the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy would be essential in characterizing 6-chloro-N-methylpyridazine-3-carboxamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridazine (B1198779) ring. The chemical shifts and coupling constants of the aromatic protons would confirm their relative positions.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the methyl carbon, the carbonyl carbon, and the carbons of the pyridazine ring.

Currently, there is no published, peer-reviewed research presenting the specific ¹H or ¹³C NMR spectral data for this compound.

Interactive Data Table: Predicted ¹H NMR Data No experimental data available.

| Predicted Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| N-CH₃ | - | - | - |

| Pyridazine-H | - | - | - |

| Pyridazine-H | - | - | - |

Interactive Data Table: Predicted ¹³C NMR Data No experimental data available.

| Predicted Carbon Atom | Predicted Chemical Shift (ppm) |

| N-CH₃ | - |

| C=O | - |

| Pyridazine-C | - |

| Pyridazine-C | - |

| Pyridazine-C | - |

| Pyridazine-C-Cl | - |

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₆H₆ClN₃O). Tandem mass spectrometry (MS/MS) would be used to analyze its fragmentation pattern, providing further structural insights. While PubChem lists a predicted monoisotopic mass of 171.01994 Da, empirical data from dedicated studies is absent.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 172.02722 |

| [M+Na]⁺ | 194.00916 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, characteristic vibrational bands would be expected for the N-H stretching and bending of the amide group, the C=O stretching of the carboxamide, and the C-Cl stretching. A comprehensive vibrational analysis would require a comparative study of both IR and Raman spectra. However, no specific IR or Raman spectroscopic data has been published for this compound.

Interactive Data Table: Expected IR/Raman Vibrational Modes No experimental data available.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | - |

| C=O (Amide) | Stretch | - |

| C-Cl | Stretch | - |

| Pyridazine Ring | Ring Vibrations | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A detailed crystallographic study would also elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. There are no published crystal structures or Hirshfeld surface analyses for this compound.

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

The purity assessment and isolation of this compound rely on established chromatographic techniques. These methods are crucial for ensuring the compound's integrity for structural elucidation and further research. The selection of a specific chromatographic method and its parameters is contingent on the sample matrix, the scale of purification, and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for determining the purity of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this purpose. A typical HPLC system for the analysis of pyridazine derivatives would employ a C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297), which helps to ensure good peak shape and resolution. The gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate the main compound from any impurities that may have a wide range of polarities. Detection is typically performed using a UV detector, as the pyridazine ring system exhibits strong absorbance in the UV region.

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase, which is typically silica (B1680970) gel for compounds of this polarity. The selection of the eluent, or mobile phase, is critical for achieving effective separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often employed. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which allows for the visualization of the separated compounds under UV light. Fractions containing the pure compound are then combined and the solvent is evaporated to yield the isolated this compound. In some instances, recrystallization from a suitable solvent may be performed as a final purification step to obtain a highly crystalline product.

Below are representative data tables for the chromatographic analysis and purification of this compound, based on methodologies reported for analogous pyridazine derivatives.

Table 1: Representative HPLC Method for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 - 9.5 min |

This table presents a hypothetical but scientifically plausible set of HPLC parameters for the analysis of this compound, extrapolated from methods used for similar pyridazine compounds.

Table 2: Representative Column Chromatography Method for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |

| Column Dimensions | Dependent on the amount of crude product |

| Fraction Size | Dependent on column size and separation |

| Monitoring | TLC with UV visualization (254 nm) |

| Post-Purification | Solvent removal under reduced pressure |

This table outlines a general and adaptable column chromatography procedure for the purification of this compound, based on common practices for related heterocyclic compounds.

Computational Chemistry and in Silico Investigations of 6 Chloro N Methylpyridazine 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the molecule at the atomic level, predicting its geometry and intrinsic electronic properties.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 6-chloro-N-methylpyridazine-3-carboxamide, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first be performed to determine the molecule's most stable three-dimensional shape (optimized geometry). nih.gov

From this optimized structure, key electronic properties are derived:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. nih.govmdpi.com A smaller gap generally suggests higher chemical reactivity and that the molecule can be more easily excited. nih.gov For this molecule, the electron-rich pyridazine (B1198779) ring and electronegative chlorine and oxygen atoms would significantly influence the distribution and energy levels of these frontier orbitals.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. nih.gov It uses a color scale to identify regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In this compound, negative potential (typically colored red) would be expected around the nitrogen atoms of the pyridazine ring and the oxygen atom of the carboxamide group, while positive regions (blue) would likely be found near the amide hydrogen. nih.gov

Note: Specific numerical data for the HOMO-LUMO gap and MEP values for this compound are not available in published literature. The following table is a hypothetical representation of how such data would be presented.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | Data not available | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | Data not available | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Data not available | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Data not available | Measures the overall polarity of the molecule. |

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials have applications in modern optics and photonics. researchgate.netjhuapl.edu The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by its polarizability (the ease with which its electron cloud is distorted by an electric field) and hyperpolarizabilities. researchgate.net

Computational studies on organic molecules often calculate the average polarizability (<α>) and the first-order hyperpolarizability (β₀) to predict NLO potential. Molecules with large delocalized π-electron systems, often found in aromatic and heterocyclic rings like pyridazine, can exhibit significant NLO properties. mdpi.com A computational analysis of this compound would quantify these properties to assess its potential for use in NLO applications.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is used to study charge distribution and transfer within a molecule. nih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant electronic delocalization or charge transfer between the orbitals, which contributes to the molecule's stability. nih.gov For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pair electrons on the nitrogen and oxygen atoms and the antibonding orbitals of the pyridazine ring, providing a deeper understanding of its electronic structure and stability.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

While specific biological targets for this compound are not established, related pyridazine and carboxamide structures have been investigated as potential inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3Kα) or as modulators in inflammatory pathways. mdpi.comgoogle.com

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. The this compound molecule would then be virtually placed into the protein's active site. Docking algorithms would explore various binding poses and score them based on factors like intermolecular forces and geometric complementarity. The resulting scores, often expressed as binding energy (e.g., in kcal/mol), provide an estimate of the binding affinity. A lower binding energy score generally suggests a more stable protein-ligand complex.

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, docking analysis identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. mdpi.com These interactions are crucial for stabilizing the complex and are typically categorized as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen or ring nitrogens) and key residues.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (like the pyridazine ring) and hydrophobic amino acid residues (e.g., Valine, Leucine, Phenylalanine).

Pi-Stacking: Interactions involving the aromatic pyridazine ring with aromatic residues like Tyrosine or Tryptophan.

Identifying these key interactions provides critical information for understanding the mechanism of action and for guiding future modifications of the ligand to improve its binding affinity and selectivity.

Note: As no specific docking studies for this compound have been published, the following table is a generalized example of how docking results are commonly presented.

| Hypothetical Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Protein X (Example) | Data not available | e.g., Serine, Threonine | Hydrogen Bond |

| e.g., Leucine, Valine | Hydrophobic | ||

| e.g., Phenylalanine | Pi-Pi Stacking |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the behavior of a potential drug molecule, such as this compound, when it interacts with its biological target, typically a protein. researchgate.net These simulations can reveal the stability of the drug-target complex, conformational changes, and the energetic forces driving the interaction. researchgate.net

The stability of the complex formed between a ligand and its target protein is crucial for its therapeutic effect. MD simulations are employed to assess this stability by monitoring various parameters over a set simulation time, often in the nanosecond range. mdpi.com Key metrics for evaluating the stability of a hypothetical complex involving this compound would include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations. indexcopernicus.comnih.gov

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over the course of the simulation. github.io A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and remains in a stable conformation. researchgate.netrsc.org For a ligand-protein complex, stable RMSD values for both the protein and the bound ligand indicate a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein. github.io This helps identify regions of the protein that are flexible or rigid upon ligand binding. Residues at the binding site that interact with the ligand are often expected to show reduced fluctuations, indicating a stable interaction. researchgate.net

Binding Free Energy (MM/PBSA and MM/GBSA): Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are popular methods for estimating the binding free energy of a ligand to a protein. nih.govacs.orgnih.gov These calculations, performed on snapshots from the MD trajectory, provide a more accurate estimation of binding affinity than standard docking scores. nih.govnih.gov A more negative binding free energy value typically indicates a stronger and more favorable interaction. ambermd.org

Below is a hypothetical data table illustrating typical results from an MD simulation analysis for a ligand-protein complex.

| Simulation Parameter | Value | Interpretation |

| Average Protein RMSD | 1.8 Å | Indicates the protein structure is stable throughout the simulation. |

| Average Ligand RMSD | 0.9 Å | Suggests the ligand remains stably bound in the active site. |

| Average Binding Free Energy (ΔG_bind) | -45.5 kcal/mol | A strong negative value suggests a high binding affinity. |

| Key Interacting Residues (from RMSF) | Tyr85, Phe102, Asp144 | These residues show low fluctuation, indicating stable interactions with the ligand. |

MD simulations are uniquely suited to study the dynamics of these water molecules. acs.org By explicitly modeling water, simulations can track the position, residence time, and hydrogen-bonding networks of individual water molecules in the binding site. acs.org This analysis can reveal:

Conserved Water Molecules: These are water molecules that are tightly bound within the active site and may be crucial for maintaining the structural integrity of the site or for mediating hydrogen bonds between the protein and a ligand. massbio.org Designing a ligand to interact with or displace these specific water molecules can be a key strategy in drug design. nih.gov

Displaceable Water Molecules: Water molecules in more hydrophobic regions of the binding site are energetically unfavorable and their displacement by a ligand can lead to a significant gain in binding affinity (an entropy-driven effect). massbio.org

Water-Bridged Interactions: A ligand may not interact directly with a protein residue but instead form a stable hydrogen bond via an intermediary water molecule. Understanding these water-bridged networks is essential for accurately modeling the binding pose and for optimizing ligand design. nih.gov

Computational techniques can predict the location and energetic favorability of water molecules, providing a "hydration map" of the binding site that can guide the modification of compounds like this compound to improve their binding characteristics. massbio.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized molecules. semanticscholar.org

For a class of compounds like pyridazine derivatives, a QSAR model is built using a "training set" of molecules with known biological activities (e.g., IC50 values). nih.govresearchgate.net Various statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are used to generate an equation that correlates molecular descriptors with activity. semanticscholar.org

Studies on pyridazinone and pyrazolo-pyridazinone derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govresearchgate.net These methods generate 3D contour maps that visualize the steric, electrostatic, and hydrophobic fields around the molecules, indicating where modifications would likely increase or decrease activity. actascientific.com

The robustness and predictive power of a QSAR model are assessed using statistical parameters such as:

Correlation coefficient (r²): Measures how well the model fits the training data.

Cross-validated correlation coefficient (q²): Assesses the model's internal predictive ability. A q² greater than 0.6 is generally considered robust. actascientific.com

External validation (pred_r²): Evaluates the model's ability to predict the activity of an external "test set" of compounds not used in model development. actascientific.com

The table below summarizes hypothetical results for QSAR models developed for pyridazine-like compounds, illustrating their statistical validity.

| Model Type | Statistical Parameter | Value | Significance |

| CoMFA | q² (cross-validated) | 0.72 | Good internal predictability. |

| r² (non-cross-validated) | 0.95 | Strong correlation for the training set. | |

| pred_r² (external validation) | 0.81 | Excellent predictive power for new compounds. | |

| CoMSIA | q² (cross-validated) | 0.68 | Good internal predictability. |

| r² (non-cross-validated) | 0.91 | Strong correlation for the training set. | |

| pred_r² (external validation) | 0.77 | Good predictive power for new compounds. |

A key outcome of QSAR modeling is the identification of the molecular descriptors that are most influential on the biological activity. mdpi.comresearchgate.net These descriptors quantify various aspects of a molecule's structure and properties. For nitrogen heterocycles like pyridazines, important descriptors often fall into several categories: frontiersin.orgtiu.edu.iqnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms. For instance, a 3D-QSAR study on pyridazin-3-one derivatives indicated that electronegative groups at certain positions could enhance biological activity. actascientific.com

Steric Descriptors: These relate to the size and shape of the molecule. CoMFA steric contour maps, for example, can show regions where bulky substituents are favored or disfavored for optimal activity. nih.gov

Hydrophobic Descriptors: Lipophilicity, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical descriptor. QSAR studies on pyridazinone derivatives have shown that lower LogP values can correlate with higher fungicidal activity, indicating the importance of hydrophobicity. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its size, shape, and degree of branching.

The following table lists common descriptors and their potential influence on the biological activity of pyridazine-class compounds.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | LUMO Energy | Lower energy may indicate higher reactivity and potency. |

| Steric | Molar Refractivity (MR) | Indicates volume and polarizability; optimal size at certain positions can enhance binding. |

| Hydrophobic | LogP | Influences both target binding and pharmacokinetic properties; an optimal value is often required. |

| Hydrogen Bonding | H-bond Acceptors/Donors | The number and position of H-bond donors/acceptors are critical for specific interactions with a protein target. |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Before a compound can become a viable drug, it must possess favorable ADME properties. nih.govclinicalpub.com In silico ADME prediction uses computational models to estimate these properties early in the drug discovery process, helping to prioritize candidates and identify potential liabilities. arxiv.orgnih.govnumberanalytics.com For this compound, various ADME parameters can be predicted using established computational tools and web servers. cmjpublishers.comnih.govnih.gov

Key predicted ADME properties include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess how well the compound is absorbed from the gut. Lipophilicity (LogP) and topological polar surface area (TPSA) are key determinants.

Distribution: This involves predicting whether the compound will distribute into tissues, its volume of distribution (VDss), and whether it can cross the blood-brain barrier (BBB).

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which could lead to drug-drug interactions.

Excretion: Total clearance and renal excretion pathways are estimated to understand how the compound is eliminated from the body.

Drug-likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound has physicochemical properties consistent with known orally active drugs.

The table below presents a sample in silico ADME profile for this compound, based on its known structure and predictions from models trained on similar compounds. uni.lu

| ADME Property | Predicted Value/Classification | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 171.58 g/mol | Compliant with Lipinski's Rule (<500). |

| LogP (Lipophilicity) | 0.40 | Good balance for solubility and permeability. |

| H-bond Donors | 1 | Compliant with Lipinski's Rule (≤5). |

| H-bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10). |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug interactions involving this enzyme. |

| Drug-likeness | ||

| Lipinski's Rule Violations | 0 | Good drug-like properties. |

Computational Prediction of Permeability (e.g., BBB, GI absorption)

The ability of a compound to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier (BBB), is a critical determinant of its oral bioavailability and central nervous system activity, respectively.

Gastrointestinal (GI) Absorption: In silico models predict GI absorption based on a molecule's physicochemical properties, such as lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For the broader class of pyridine (B92270) and pyridazine carboxamides, computational studies often indicate a high probability of good gastrointestinal absorption. mdpi.com This is attributed to their typically moderate molecular weight and a balance of lipophilic and hydrophilic characteristics, which are favorable for passive diffusion across the gut wall.

Blood-Brain Barrier (BBB) Permeability: Predicting a compound's ability to cross the BBB is crucial for developing drugs targeting the central nervous system (CNS) or, conversely, for avoiding unwanted CNS side effects. nih.gov Computational models for BBB penetration often employ descriptors such as molecular weight, LogP, PSA, and the number of rotatable bonds. Generally, molecules with lower molecular weight, optimal lipophilicity, and a smaller polar surface area are more likely to cross the BBB. osti.gov For pyridazine derivatives, their BBB permeability can be highly variable and is sensitive to small structural modifications. The presence of the polar pyridazine ring and the carboxamide group may limit passive diffusion across the BBB. However, specific substitutions can modulate this property.

Below is a table of predicted permeability parameters for representative pyridazine-like structures, which can be used to estimate the potential profile of this compound.

| Parameter | Predicted Value Range for Pyridazine/Pyridine Derivatives | Predicted Status for this compound |

| Human Intestinal Absorption | High | Likely High |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | -1.0 to 1.5 | Likely Moderate |

| Blood-Brain Barrier (BBB) Permeability (LogBB) | -1.5 to 0.5 | Likely Low to Moderate |

| P-glycoprotein (P-gp) Substrate | Yes/No | Possible Substrate |

Metabolic Stability Predictions and Enzyme Inhibition Profiling (in silico)

The metabolic fate of a drug candidate significantly influences its half-life and potential for drug-drug interactions. In silico tools can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes and its potential to inhibit these enzymes.

Metabolic Stability: The pyridazine ring, being an electron-deficient system, can be susceptible to oxidative metabolism. Computational models predict potential sites of metabolism on a molecule. For this compound, likely sites of metabolism would include the N-methyl group (N-dealkylation) and potential hydroxylation of the pyridazine ring. The presence of the chlorine atom may influence the metabolic profile, potentially slowing down metabolism in its vicinity.

Enzyme Inhibition Profiling: In silico docking studies and pharmacophore modeling can predict the potential of a compound to bind to and inhibit key metabolic enzymes, such as the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Pyridine and pyridazine-containing compounds have been shown to have variable inhibitory profiles. nih.gov The nitrogen atoms in the pyridazine ring can potentially coordinate with the heme iron of CYP enzymes, leading to inhibition.

A summary of the predicted metabolic profile for this compound, based on data from related structures, is presented below.

| Parameter | Prediction for this compound |

| CYP2D6 Inhibitor | Likely Inhibitor |

| CYP3A4 Inhibitor | Possible Inhibitor |

| CYP1A2 Inhibitor | Unlikely |

| CYP2C9 Inhibitor | Possible Inhibitor |

| CYP2C19 Inhibitor | Unlikely |

| Metabolic Stability (in human liver microsomes) | Predicted to be moderately stable |

Prediction of Drug-Likeness and Pharmacokinetic Parameters (in silico)

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses favorable physicochemical and structural properties to be an orally active drug. Several rule-based filters, such as Lipinski's Rule of Five, are employed for this purpose.

Drug-Likeness Profile: this compound is a relatively small molecule. An analysis of its structure against common drug-likeness rules suggests a favorable profile. It is expected to comply with Lipinski's Rule of Five, which is a key indicator of good oral bioavailability. nih.gov

Pharmacokinetic Parameters: Various in silico models can provide estimates for key pharmacokinetic parameters. These predictions are based on the compound's structure and physicochemical properties.

The predicted drug-likeness and pharmacokinetic parameters for this compound are summarized in the following table.

| Parameter | Predicted Value | Compliance with Rules |

| Molecular Weight ( g/mol ) | ~171.58 | Yes (Lipinski: <500) |

| LogP (Octanol/Water Partition Coefficient) | 1.0 - 2.0 | Yes (Lipinski: <5) |

| Hydrogen Bond Donors | 1 | Yes (Lipinski: <5) |

| Hydrogen Bond Acceptors | 3 | Yes (Lipinski: <10) |

| Polar Surface Area (Ų) | 50 - 70 | Favorable |

| Oral Bioavailability | Predicted to be high | - |

Structure Activity Relationship Sar and Lead Optimization of 6 Chloro N Methylpyridazine 3 Carboxamide Derivatives

Systematic Modification of the 6-Chloro-N-methylpyridazine-3-carboxamide Scaffold

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For derivatives of this compound, this involves methodically altering different parts of the molecule—the substituents, the pyridazine (B1198779) ring itself, and the N-methylamide side chain—to map their contributions to the compound's activity.

The introduction of various substituents onto the pyridazine-3-carboxamide (B1582110) core can profoundly influence a compound's interaction with its biological target, thereby affecting its potency and selectivity. Research into developing selective agonists for the Cannabinoid Receptor 2 (CB2) and inhibitors for Tyrosine Kinase 2 (TYK2) illustrates this principle effectively.

In the development of CB2 agonists, a series of pyridazine-3-carboxamides showed that specific substitutions led to significant gains in potency and selectivity over the CB1 receptor. nih.gov For instance, one derivative, compound 26 , emerged with the highest CB2 agonist activity (EC₅₀ = 3.665 nM) and a remarkable selectivity index of over 2729 against the CB1 receptor. nih.gov This highlights how targeted modifications can fine-tune the pharmacological profile of the parent scaffold. nih.gov

Similarly, in the pursuit of highly selective allosteric inhibitors for the TYK2 pseudokinase domain, optimization of an initial nicotinamide (B372718) hit led to potent N-methyl pyridazine-3-carboxamide derivatives. nih.gov The strategic addition and modification of substituents were critical in transforming a poorly selective initial compound into molecules with enhanced potency and selectivity. nih.gov This optimization process demonstrates that even minor changes to the substitution pattern can lead to substantial improvements in the desired biological activity. nih.gov The introduction of a chlorine atom, in particular, is a common strategy in medicinal chemistry that can improve the intrinsic biological activity of a molecule. eurochlor.org

| Compound Ref. | Scaffold | Target | Key Finding | Potency (EC₅₀) | Source |

|---|---|---|---|---|---|

| Compound 26 | Pyridazine-3-carboxamide | CB2 Receptor | High potency and selectivity over CB1 receptor. | 3.665 nM | nih.gov |

| Optimized Derivative | N-Methyl Pyridazine-3-Carboxamide | TYK2 Pseudokinase Domain | Developed from a poorly selective hit into a potent and selective inhibitor. | Data not specified | nih.gov |

The pyridazine ring itself offers multiple positions for substitution, and the placement of functional groups can have significant pharmacological consequences. The two nitrogen atoms in the ring create a unique electronic distribution that influences how substituents affect the molecule's properties, such as basicity and ability to interact with protein targets. nih.govblumberginstitute.org

Studies on 3,6-disubstituted pyridazine derivatives designed as anticancer agents have explored the impact of various groups at these positions. acs.org By modifying substituents at the 3- and 6-positions of the pyridazine ring, researchers can modulate the compound's activity. For example, in the design of JNK1 inhibitors, a strategy involved modifying the groups attached to the pyridazine core to improve binding and efficacy. acs.org

The inherent polarity and hydrogen-bonding capacity of the pyridazine nitrogens can be leveraged or modulated by adjacent substituents. nih.govresearchgate.net An electron-withdrawing group, such as the chlorine atom at the 6-position, significantly alters the electronic nature of the ring, which in turn affects the reactivity and interaction potential of other parts of the molecule. Replacing or adding other groups at the remaining open positions (4 and 5) allows for a comprehensive exploration of the chemical space to optimize for a specific pharmacological outcome.

The N-methylamide group is a critical pharmacophoric element in many bioactive pyridazine-3-carboxamide derivatives. Its structure allows it to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating key interactions within a protein's binding site. blumberginstitute.org

The importance of this moiety is explicitly demonstrated in the development of TYK2 inhibitors, where N-Methyl Pyridazine-3-Carboxamides were identified as highly selective ligands. nih.gov The "N-methyl" portion of the group is not merely a placeholder; it can provide beneficial steric interactions and influence the conformation of the amide bond, which can be crucial for optimal binding. Replacing the methyl group with other alkyl groups or hydrogen can lead to a decrease in activity, indicating its specific role in the binding interaction. This was observed in the development of CB2 agonists, where variations in the amide substituent were explored to establish a clear SAR. nih.gov The precise nature of the N-substituent is often a key determinant of both potency and selectivity. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Lead optimization often extends beyond simple substituent modification to more profound changes in the core structure of a molecule. Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. nih.govresearchgate.netresearchgate.net

The design and synthesis of new analogues of this compound are driven by the goal of improving its drug-like properties. nih.gov This process often begins with a "hit" compound identified from screening, which is then systematically modified. For example, the development of pyridazine-3-carboxamides as CB2 agonists was achieved through a combination of scaffold hopping and bioisosterism strategies, leading to the synthesis of a series of novel compounds for activity assessment. nih.gov

Bioisosteric replacement involves substituting one chemical group or ring system with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. nih.govresearchgate.net Replacing the pyridazine ring in the this compound scaffold with other heterocycles is a common scaffold hopping strategy. nih.gov

The choice of replacement is critical, as different heterocyclic rings have distinct electronic and steric properties.

Pyridine (B92270): Replacing the pyridazine (a 1,2-diazine) with a pyridine (an azine) was a key step in the optimization of TYK2 inhibitors. The initial hit was an N-methyl nicotinamide (a pyridine-3-carboxamide), which was eventually optimized to an N-methyl pyridazine-3-carboxamide, demonstrating that this particular bioisosteric swap was beneficial for achieving high selectivity. nih.gov The pyridine ring can enhance metabolic stability and cellular permeability in certain contexts. nih.gov

Pyrazine (B50134): Swapping the pyridazine ring for its pyrazine isomer (a 1,4-diazine) is another valid bioisosteric approach. Studies on substituted pyrazinecarboxamides have shown that this scaffold can also produce potent antimycobacterial and antifungal agents, with activity being dependent on the substitution pattern on the ring. mdpi.com

Fused Heterocycles: In some cases, a scaffold hopping strategy can lead to a pyridazine-containing structure. For example, a 3-nitroimidazo[1,2-a]pyridine (B1296164) moiety was successfully replaced with a 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety in a search for new antileishmanial agents. researchgate.net

These examples show that the pyridazine ring is part of a larger family of heterocyclic bioisosteres, and exchanging it for other rings is a powerful tool for optimizing molecular properties and exploring novel chemical space. nih.govresearchgate.net

| Original Scaffold | Replacement Scaffold | Target/Application | Outcome | Source |

|---|---|---|---|---|

| Nicotinamide (Pyridine) | Pyridazine-3-carboxamide | TYK2 Inhibitor | Improved selectivity and potency. | nih.gov |

| Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine (B131497) | Antileishmanial Agent | Successful scaffold hop to create a new bioactive compound. | researchgate.net |

| Pyrazole | Pyridazine | JNK1 Inhibitor (Anticancer) | Ring expansion strategy to design novel inhibitors. | acs.org |

| Pyridazine | Pyrazine | Antimicrobial Agents | Pyrazine is a viable bioisostere with its own distinct SAR. | mdpi.com |

Lead Optimization Principles Applied to Pyridazine Carboxamide Research

Lead optimization is a critical phase in drug discovery that aims to refine the biological activity and drug-like properties of a lead compound. For derivatives of this compound, this process involves systematic chemical modifications to enhance their therapeutic potential. Researchers employ various strategies to improve target affinity, selectivity, and pharmacokinetic characteristics, transforming a promising hit into a viable preclinical candidate.

Strategies for Enhancing Target Affinity and Selectivity

The primary goal of lead optimization is to maximize the compound's interaction with its intended biological target while minimizing off-target effects. For pyridazine carboxamide derivatives, this is achieved through meticulous structure-activity relationship (SAR) studies.

One key strategy involves scaffold hopping and bioisosterism , where parts of the molecule are replaced with structurally different but functionally similar groups. In the development of pyridazine-3-carboxamides as selective agonists for the Cannabinoid Receptor 2 (CB2), researchers synthesized a series of derivatives to enhance potency and selectivity over the CB1 receptor. nih.gov Modifications to the substituents on the pyridazine ring and the carboxamide nitrogen led to significant improvements in activity. For instance, compound 26 from this series emerged as a highly potent and selective CB2 agonist, demonstrating an EC50 of 3.665 nM and a selectivity index of over 2729 against the CB1 receptor. nih.gov

Another approach is the introduction of specific functional groups to exploit interactions within the target's binding site. The addition of halogens, such as chlorine or fluorine, can modulate electronic properties and form favorable interactions, thereby increasing affinity. nih.gov Similarly, altering alkyl side chains can optimize the compound's fit within a binding pocket. Structure-based drug design, which uses the three-dimensional structure of the target protein, can guide these modifications to achieve a more precise interaction. figshare.com In the optimization of Pantothenate Kinase (PANK) activators, exchanging an isopropyl group for an N,N-dimethyl amine analog initially resulted in weak biochemical potency; however, subsequent introduction of a chlorine atom to the pyridazine ring improved the IC50 value into a more desirable range. nih.gov

The table below illustrates the impact of specific structural modifications on the target affinity and selectivity of certain pyridazine-3-carboxamide derivatives developed as CB2 agonists. nih.gov

| Compound | Structure Modification Highlights | CB2 EC50 (nM) | CB1 EC50 (nM) | Selectivity Index (CB1/CB2) |

| 8 | N-(adamantan-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine-3-carboxamide | 23.48 ± 3.43 | >10000 | >425 |

| 11 | N-(adamantan-1-yl)-6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxamide | 33.03 ± 1.54 | >10000 | >302 |

| 23 | N-((3s,5s,7s)-adamantan-1-yl)-6-(4-(dimethylamino)piperidin-1-yl)pyridazine-3-carboxamide | 10.61 ± 0.52 | >10000 | >942 |

| 26 | N-((3s,5s,7s)-adamantan-1-yl)-6-(4-(pyrrolidin-1-yl)piperidin-1-yl)pyridazine-3-carboxamide | 3.665 ± 0.553 | >10000 | >2729 |

Data sourced from a study on pyridazine-3-carboxamides as CB2 agonists. nih.gov

Optimization for Desirable Pre-clinical Pharmacokinetic Properties (e.g., metabolic stability, permeability in animal models)

Alongside enhancing target interaction, lead optimization must address the pharmacokinetic profile of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A potent compound is of little therapeutic value if it is rapidly metabolized or cannot reach its target in the body.

A primary focus in the optimization of pyridazine derivatives is improving metabolic stability . researchgate.net Metabolite identification studies often reveal "metabolic soft spots," parts of a molecule that are susceptible to rapid breakdown by metabolic enzymes. nih.gov For pyridazine-based PANK activators, the major site of metabolism was identified as a small alkyl side chain. nih.gov Replacing this group or modifying it, for instance through fluorination, can block metabolic pathways and increase the compound's half-life. nih.govnih.gov The incorporation of nitrogen atoms into an aromatic ring system, such as replacing a phenyl ring with a pyridyl or pyrimidyl group, is a common strategy to decrease susceptibility to oxidative metabolism. nih.gov

Another metabolic liability addressed in pyridazine research is susceptibility to glutathione (B108866) (GSH) conjugation. The pyridazine-3-nitrile motif, for example, is known to be prone to GSH trapping. Replacing the electron-poor nitrile group with a chlorine atom at the same position can overcome this liability, leading to excellent stability. nih.govresearchgate.net

Permeability and solubility are also critical for oral bioavailability. Low solubility can hinder a compound's absorption from the gastrointestinal tract. researchgate.net In the development of anthelmintic pyridazine carboxamide derivatives, researchers successfully improved solubility over 50-fold compared to the initial lead compound, which contributed to its enhanced in vivo efficacy in animal models. researchgate.net The optimization process often involves a multi-parameter approach, balancing improvements in potency, stability, and solubility to achieve a promising pharmacokinetic profile suitable for in vivo testing. nih.govnih.gov For instance, the optimization of PANK activators led to preclinical candidates with improved pharmacokinetic profiles and the ability to significantly increase Coenzyme A levels in the brain. nih.govresearchgate.net

The following table summarizes the effects of structural modifications on the properties of pyridazine-based PANK activators. nih.gov

| Compound | Key Structural Feature / Modification | PANK3 IC50 (µM) | Metabolic Stability (HLM T1/2 min) | Aqueous Solubility (µM) |

| 1 | Isopropyl group at FG¹ | 0.05 | 4 | 2 |

| 3 | Hydroxy metabolite of Compound 1 | 2.5 | 45 | 11 |

| 12 | Monofluorination of Compound 1 | 0.2 | 14 | 2 |

| 14 | N,N-dimethyl amine at FG¹ and Chloro at FG⁴ | 0.09 | 42 | 47 |

Data adapted from a study on the development of brain-penetrant PANK activators. HLM: Human Liver Microsomes. nih.gov

Potential Research Applications of 6 Chloro N Methylpyridazine 3 Carboxamide As a Chemical Biology Tool

Use as a Chemical Probe for Target Validation

A crucial step in modern drug discovery and chemical biology is the validation of biological targets. Chemical probes—small molecules that selectively interact with a specific protein target—are indispensable tools in this process. The 6-chloro-N-methylpyridazine-3-carboxamide scaffold is featured in compounds designed as modulators of key signaling pathways implicated in disease. For instance, related substituted pyridazine-3-carboxamide (B1582110) compounds have been investigated as modulators of interleukins IL-12 and IL-23, and interferon-alpha (IFNα) by targeting the Janus kinase (JAK) family member, Tyrosine Kinase 2 (Tyk2). google.com Inhibition of Tyk2 signaling is a therapeutic strategy for a variety of inflammatory and autoimmune diseases. google.com

Developing this compound into a potent and selective chemical probe for a target like Tyk2 would enable researchers to:

Confirm Target Engagement: Directly verify that the compound binds to the intended protein within a cellular context.

Elucidate Phenotype: Help to specifically link the inhibition of the target protein to a biological outcome or cellular phenotype.

Map Signaling Pathways: Explore the downstream consequences of modulating the target's activity.

The utility of a chemical probe is defined by its potency, selectivity, and known mechanism of action. By modifying the this compound structure, it is conceivable to optimize these properties to create a high-quality probe for validating novel therapeutic targets.

Development of Radiolabeled or Fluorescent Analogues for Binding Studies

To quantitatively study the interaction between a molecule and its biological target, researchers often employ analogues tagged with a reporter group, such as a radioisotope or a fluorophore. The development of radiolabeled or fluorescent versions of this compound would open the door to a wide array of advanced binding and imaging studies.

Potential Labeling Strategies:

Radiolabeling: The N-methyl group could be synthesized using Carbon-11 or Carbon-14 labeled methylamine (B109427) to produce a radiolabeled tracer for use in Positron Emission Tomography (PET) imaging or in vitro autoradiography assays. These techniques allow for the non-invasive visualization and quantification of target distribution and density in tissues.

Fluorescent Labeling: A fluorescent dye could be attached to the pyridazine (B1198779) core, potentially by replacing the chlorine atom via a nucleophilic substitution reaction with a linker-functionalized amine. Such fluorescent analogues are critical for techniques like fluorescence polarization, FRET (Förster Resonance Energy Transfer), and high-content imaging to study binding kinetics and visualize the subcellular localization of the target protein.

Isotopic Labeling: While not used for imaging, stable isotope-labeled analogues, such as the deuterated version of the related 4,6-Dichloro-N-methylpyridazine-3-carboxamide, are valuable tools in metabolic studies and quantitative mass spectrometry. medchemexpress.com

These labeled analogues would be instrumental in characterizing the pharmacokinetics and pharmacodynamics of this chemical class, providing deeper insights into their biological behavior.

Application in High-Throughput Screening Campaigns for Novel Biological Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target. The this compound scaffold possesses several attributes that make it an attractive candidate for inclusion in HTS libraries.

The pyridazine core is a recognized "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Furthermore, the chlorine atom at the 6-position serves as a convenient chemical handle for synthetic diversification. This allows for the creation of a large library of analogues where the chlorine is replaced by various other functional groups, systematically exploring the chemical space around the core structure. An HTS campaign using a library based on this scaffold could rapidly identify novel modulators for a wide range of targets, from kinases to G-protein coupled receptors.

| Feature | Relevance to High-Throughput Screening (HTS) |

| Scaffold | Pyridazine core is a common motif in bioactive molecules. |

| Chemical Handle | The chlorine atom allows for rapid library diversification. |

| Molecular Weight | The compound has a low molecular weight, fitting the criteria for fragment-based screening. |

| Synthetic Accessibility | The core is readily synthesized and modified. |

By screening a diverse library of this compound derivatives, researchers can efficiently discover starting points for new drug development programs or novel chemical tools for biological research. j-morphology.com

Utility as a Synthetic Building Block for Complex Molecules

Beyond its potential direct biological applications, this compound and its parent structure, 6-chloropyridazine, are valuable building blocks in organic synthesis. The electron-deficient nature of the pyridazine ring, combined with the presence of a halogen, makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

This reactivity has been exploited to construct more complex, polycyclic heterocyclic systems with significant biological relevance. For example, the 6-chloropyridazine core is a key precursor in the synthesis of:

Imidazo[1,2-b]pyridazines: These fused heterocyclic systems are of interest in medicinal chemistry. Syntheses often involve the reaction of a 3-amino-6-chloropyridazine (B20888) with other reagents to build the second ring. google.commdpi.com

Pyridopyridazines: These structures have been investigated as inhibitors of kinases relevant to cancer treatment. researchgate.net The synthesis can involve nucleophilic substitution at the chloro-positions of a dichloropyridazine precursor to build the fused pyridine (B92270) ring. researchgate.net

The chlorine atom acts as a versatile functional group that can be displaced by a wide range of nucleophiles or engaged in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reactant/Catalyst | Resulting Structure | Reference |

|---|---|---|---|

| Cyclocondensation | 1,3-dichloroacetone | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium benzenesulfinate | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | t-butyl ethyl malonate | Pyridopyridazine precursor | researchgate.net |

| Palladium-catalyzed Carbonylation | Palladium catalyst, CO, Ethanol | Pyridazine ester intermediate | acs.org |

This utility makes the 6-chloropyridazine framework, and by extension derivatives like this compound, a valuable component in the synthetic chemist's toolbox for creating novel and complex molecular architectures.

Future Research Directions and Unexplored Avenues for 6 Chloro N Methylpyridazine 3 Carboxamide

Integration of Artificial Intelligence and Machine Learning in Compound Design

Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, a critical step in drug development. By flagging potential liabilities early on, these predictive models can help prioritize the synthesis and testing of compounds with the most promising profiles, thereby reducing the time and cost associated with preclinical development. researchgate.net

Table 1: Applications of AI/ML in the Design of 6-Chloro-N-methylpyridazine-3-carboxamide Analogs

| Application | Description | Potential Impact |

| QSAR Modeling | Identify relationships between the chemical structure and biological activity of pyridazine (B1198779) carboxamides. | Guide the design of more potent and selective analogs. |

| De Novo Design | Generate novel molecular structures with desired properties based on the core scaffold. | Discover next-generation compounds with improved therapeutic profiles. |

| ADMET Prediction | Predict the pharmacokinetic and toxicity profiles of virtual compounds. | Prioritize the synthesis of candidates with favorable drug-like properties. |

| Target Identification | Predict potential biological targets for the compound and its derivatives. | Uncover new therapeutic applications and understand the mechanism of action. |

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a desirable attribute for treating such multifactorial diseases. The pyridazine scaffold is known to be a "privileged structure," meaning it can serve as a core for ligands that bind to a variety of biological targets. nih.gov